molecular formula C20H18N6O2 B2422470 N~1~-(2,5-dimethylphenyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251707-91-1

N~1~-(2,5-dimethylphenyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No. B2422470
M. Wt: 374.404
InChI Key: NKVVXUKASUMBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an organic molecule with several functional groups, including an acetamide, an imidazole ring, a pyridyl group, and an oxadiazole ring . These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings (imidazole, pyridyl, and oxadiazole) suggests that the compound could have a planar structure. The electron-donating methyl groups on the phenyl ring could influence the electronic distribution and reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of multiple aromatic rings and a polar acetamide group could affect its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Thermally Stable Polymers

Studies have shown that polymers incorporating 1,3,4-oxadiazole and imidazole functionalities, similar to the compound of interest, display remarkable thermal stability and solubility in polar and aprotic solvents. These polymers, including polyimides and poly(amide-imide) with oxadiazole-pyridyl pendant groups, have been synthesized for various applications, such as the removal of metal ions from aqueous solutions, indicating their potential in environmental remediation and advanced material science (Mansoori et al., 2012).

Antimicrobial and Enzyme Inhibition

Compounds featuring 1,3,4-oxadiazole and acetamide derivatives have been evaluated for their antimicrobial properties and enzyme inhibition capabilities. For instance, a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrated activity against a variety of microbial species, highlighting the potential of such compounds in developing new antimicrobial agents (Gul et al., 2017).

Fluorescent Probes

The structural motifs present in compounds like N1-(2,5-dimethylphenyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide are conducive to the development of fluorescent probes. Research on similar compounds has led to the creation of efficient fluorescent probes for mercury ions, suggesting the utility of these chemical structures in environmental monitoring and bioimaging applications (Shao et al., 2011).

Antioxidant Activity

Coordination complexes derived from pyrazole-acetamide and related structures have demonstrated significant antioxidant activity. This suggests that compounds with similar structural features could be explored for their potential in mitigating oxidative stress-related diseases (Chkirate et al., 2019).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-13-3-4-14(2)16(9-13)23-18(27)11-26-10-17(22-12-26)19-24-20(28-25-19)15-5-7-21-8-6-15/h3-10,12H,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVVXUKASUMBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

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